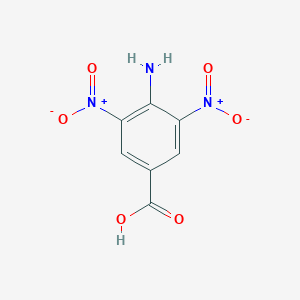

4-Amino-3,5-dinitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVUGEPUWQMQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992944 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-27-4 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7221-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-amino-3,5-dinitrobenzoic acid, a valuable compound in medicinal chemistry and materials science. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for chemical researchers and drug development professionals.

Introduction

This compound is an aromatic compound characterized by an aminobenzoic acid core with two nitro group substituents. This substitution pattern imparts unique electronic and chemical properties, making it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and high-performance polymers. The synthesis of this compound is typically achieved through a two-step process commencing with the dinitration of a suitable precursor followed by a nucleophilic aromatic substitution.

Primary Synthesis Pathway

The most widely recognized and efficient synthesis of this compound involves a two-step reaction sequence starting from 4-chlorobenzoic acid. This pathway is outlined below:

-

Step 1: Dinitration of 4-Chlorobenzoic Acid to yield 4-chloro-3,5-dinitrobenzoic acid.

-

Step 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid to produce the final product, this compound.

This approach is favored due to the ready availability of the starting material and the high yields achievable in both steps.

Reaction Mechanisms

3.1. Step 1: Dinitration of 4-Chlorobenzoic Acid

The dinitration of 4-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-directing and deactivating group, while the chlorine atom is an ortho-, para-directing and deactivating group. In the presence of a strong nitrating mixture (concentrated nitric and sulfuric acids), the powerful electrophile, the nitronium ion (NO₂⁺), is generated. The first nitration occurs at one of the positions meta to the carboxylic acid group. The presence of the first deactivating nitro group, in addition to the carboxyl and chloro groups, requires forcing conditions to introduce the second nitro group at the other meta-position relative to the carboxyl group.

3.2. Step 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid

The conversion of 4-chloro-3,5-dinitrobenzoic acid to this compound is a nucleophilic aromatic substitution (SNAAr) reaction. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the chlorine. Ammonia, acting as the nucleophile, attacks this carbon, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion results in the formation of the final amino product.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Dinitration of 4-Chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzoic Acid | [1] |

| Nitrating Agent | Fuming Nitric Acid & Sulfuric Acid | [1] |

| Reaction Temperature | 95 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 87.2% | [1] |

Table 2: Ammonolysis of 4-Chloro-3,5-dinitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3,5-dinitrobenzoic Acid | [2] |

| Reagent | 24% Aqueous Ammonia in Methanol | [2] |

| Reaction Conditions | Room temperature stirring followed by reflux | [2] |

| Reaction Time | 2.5 h (stirring), 3 h (reflux), ~14 h (standing) | [2] |

| Yield | 98% | [2] |

Detailed Experimental Protocols

5.1. Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid [1]

-

To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).

-

While maintaining the temperature at approximately 15 °C, slowly add 18 mL of fuming nitric acid.

-

Slowly add 5 g of 4-chlorobenzoic acid to the mixture.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into crushed ice and stir.

-

Filter the resulting light yellow solid precipitate.

-

Wash the filter cake with deionized water until the washings are neutral.

-

Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid (yield: ~87.2%).

5.2. Synthesis of this compound [2]

-

In a suitable reaction vessel, dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol.

-

Gradually add 120 mL of 24% aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Reflux the mixture for 3 hours.

-

Allow the mixture to stand at room temperature for approximately 14 hours.

-

Filter the precipitate that has formed and evaporate the filtrate to dryness.

-

Combine the filtered precipitate with the solid residue from the filtrate.

-

To the combined solids, add 10 mL of water and 10 mL of HCl and stir for 10 minutes.

-

Filter the precipitate and wash with water until the washings are neutral.

-

Dry the product to obtain this compound (yield: 18 g, 98%).

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dinitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-3,5-dinitrobenzoic acid (ADBA), with CAS Number 7221-27-4, is an aromatic amino acid of significant interest in pharmaceutical and biomedical research.[1] Its molecular structure, featuring a benzoic acid core with both amino and nitro functional groups, imparts a unique set of physicochemical characteristics. Understanding these properties is critical for predicting its behavior in biological systems, including its absorption, distribution, and reactivity, and for its application in chemical synthesis and analytical methods.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of ADBA, detailed experimental protocols for their determination, and visualizations of analytical workflows and property relationships.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These values are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | ADBA, Chrysanisic acid | [2][3] |

| CAS Number | 7221-27-4 | [2] |

| Molecular Formula | C₇H₅N₃O₆ | [2][3] |

| Molecular Weight | 227.13 g/mol | [2][3] |

| Melting Point | 269-271 °C | ChemicalBook |

| Boiling Point | 459.9 ± 45.0 °C (Predicted) | ChemicalBook |

| Ionization Constant (pKa) | 4.00 ± 0.04 (Experimental) | [1][4] |

| 3.48 ± 0.10 (Predicted) | ChemicalBook | |

| Purity | 100% (by Potentiometry) | [1][4] |

Solubility and Lipophilicity

The solubility and lipophilicity of a compound are critical predictors of its pharmacokinetic profile. ADBA is significantly more soluble in water than in n-octanol, indicating its hydrophilic nature.[1] This is quantitatively described by its octanol/water partition coefficient (Log P).

| Property | Value | Remarks |

| Log P (Octanol/Water) | -1.50 | Indicates high water solubility (hydrophilicity).[1][4] |

| Relative Solubility | ~32 times more soluble in water than in n-octanol | Reinforces the hydrophilic character of the molecule.[1][4] |

| Chromatographic Hydrophobicity Index (Rm) | -0.84 | Determined by Reversed-Phase Thin Layer Chromatography (RPTLC).[1][4] |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and quantification of this compound.

| Technique | Data |

| UV-Vis Spectroscopy | λmax: 435 nm (in Water)[1][4] |

| λmax: 415 nm (in n-Octanol)[1][4] | |

| Specific Absorbance [A(1%, 1 cm)]: 389.42 ± 51.33 (Water); 381.67 ± 38.99 (Octanol)[1][4] | |

| ¹H NMR (300 MHz, Acetone-d₆) | δ (ppm): 9.16-9.01 (m, 3H), 9.01-8.84 (s, 2H)[5] |

| ¹³C NMR (75 MHz, Acetone-d₆) | δ (ppm): 163.49, 143.33, 134.76, 133.75, 128.17, 115.39[5] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z calculated for C₇H₄N₃O₆ [M-H]⁻: 226.0105; Found: 226.0100[5] |

| Infrared (IR) Spectroscopy | Expected Peaks for Ar-NO₂: ~1550-1475 cm⁻¹ (asymmetric stretch), ~1360-1290 cm⁻¹ (symmetric stretch). |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the key properties of a solid organic compound like ADBA.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity.

-

Sample Preparation: A small amount of finely powdered, dry ADBA is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ – T₂. A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).

-

Solution Preparation: A precise weight of ADBA is dissolved in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the first derivative plot of the titration curve.

Octanol-Water Partition Coefficient (Log P) Determination

The shake-flask method is the classical approach for determining Log P.

-

System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The layers are then separated.

-

Sample Preparation: A known concentration of ADBA is dissolved in the water-saturated n-octanol (or octanol-saturated water).

-

Partitioning: A known volume of the ADBA solution is mixed with a known volume of the corresponding saturated blank solvent (e.g., if ADBA is in octanol, mix with water) in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for several minutes to allow the compound to partition between the two phases and then left to stand until the layers have fully separated.

-

Quantification: The concentration of ADBA in each phase (aqueous and octanol) is determined using UV-Vis spectroscopy by measuring the absorbance at its λmax (435 nm for water, 415 nm for octanol).[1]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Spectroscopic Analysis Protocols

-

UV-Vis Spectroscopy: A stock solution of ADBA is prepared in the desired solvent (e.g., water, n-octanol). The solution is diluted to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0). The sample is placed in a quartz cuvette, and the absorbance is scanned across the UV-Vis range (e.g., 200-800 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: For a solid sample, a KBr pellet is prepared. A small amount of ADBA (~1 mg) is mixed and ground with dry potassium bromide (~100 mg). The mixture is pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and a spectrum is acquired.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of ADBA (~5-10 mg) is dissolved in a deuterated solvent (e.g., Acetone-d₆) in an NMR tube.[5] A small amount of a reference standard like tetramethylsilane (TMS) may be added. The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize complex workflows and the interplay between different properties.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Caption: Relationship between ADBA's physicochemical properties and biological relevance.

References

Spectroscopic Profile of 4-Amino-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3,5-dinitrobenzoic acid (C7H5N3O6), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Field Strength (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Assignment |

| ¹H | 300 | Acetone-d₆ | 9.16-9.01 | m, 3H (likely overlapping signals of NH₂ and COOH) |

| 9.01-8.84 | s, 2H (aromatic CH) | |||

| ¹³C | 75 | Acetone-d₆ | 163.49 | C=O (Carboxylic Acid) |

| 143.33 | C-NH₂ | |||

| 134.76 | C-NO₂ | |||

| 133.75 | C-COOH | |||

| 128.17 | Aromatic CH | |||

| 115.39 | Aromatic C |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Calculated m/z for [M-H]⁻ (C₇H₄N₃O₆) | 226.0105 |

| Found m/z | 226.0100 | ||

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Specified | Source | IY-2-5131-6 (Wiley SpectraBase)[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Weak-Medium |

| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong |

| N-O (Nitro) | Asymmetric Stretch | 1550-1475 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1360-1290 | Strong |

| C=C (Aromatic) | Stretch | 1400-1600 | Medium |

Note: A specific experimental IR spectrum for this compound was not found in the available literature. The data presented are based on the characteristic absorption frequencies for the functional groups present in the molecule.[2][3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are representative procedures and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as Acetone-d₆ or DMSO-d₆, in a clean, dry NMR tube.

-

The sample should be fully dissolved; gentle warming or sonication can be applied if necessary.

-

If required, a small amount of an internal standard, like tetramethylsilane (TMS), can be added for chemical shift referencing.

¹H NMR Acquisition (300 MHz):

-

Spectrometer: 300 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, adjusted to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Acquisition (75 MHz):

-

Spectrometer: 75 MHz NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as needed for adequate signal intensity.

Data Processing:

-

A Fourier transform is applied to the acquired Free Induction Decay (FID).

-

The resulting spectrum is phased to obtain pure absorption line shapes.

-

Baseline correction is performed to ensure a flat baseline.

-

The chemical shift scale is calibrated to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Signals in the ¹H NMR spectrum are integrated to determine relative proton ratios.

-

Chemical shifts and multiplicities of all signals are identified.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water, typically at a concentration of 1-10 µg/mL. The choice of solvent depends on the solubility of the analyte and its compatibility with the ESI source. For negative ion mode, a small amount of a weak base (e.g., ammonium hydroxide) may be added to facilitate deprotonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source is used.

-

Ionization Mode: The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

-

Mass Spectrometer Settings:

-

Capillary Voltage: 2.5-4.0 kV.

-

Nebulizing Gas (N₂): Flow rate and pressure are optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate are optimized for efficient desolvation (e.g., 250-350 °C).

-

Mass Range: m/z 50-500.

-

-

Data Acquisition and Analysis: The mass spectrum is acquired over a sufficient period to obtain a good signal-to-noise ratio. The accurate mass of the ion of interest is determined and compared with the calculated exact mass of the [M-H]⁻ ion of this compound.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Measurement:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

-

The sample spectrum is recorded.

-

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to 4-Amino-3,5-dinitrobenzoic Acid (CAS 7221-27-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and potential biological relevance of 4-amino-3,5-dinitrobenzoic acid (CAS 7221-27-4). The information is intended for professionals in research and development.

Chemical and Physical Properties

This compound, also known as Chrysanisic acid, is a substituted aromatic carboxylic acid. The presence of both amino and nitro functional groups on the benzene ring makes it a compound of interest for various chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₆ | [1] |

| Molecular Weight | 227.13 g/mol | [1] |

| Melting Point | 269-271 °C | ChemicalBook |

| Boiling Point (Predicted) | 459.9 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.775 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 4.00 ± 0.04 | [2] |

| Log P (Octanol/Water Partition Coefficient) | -1.50 | [2][3] |

| Appearance | Not specified, likely a solid | General |

| Storage Temperature | Room temperature, or 2°C - 8°C | ChemicalBook,[1] |

Safety and Toxicological Data

Detailed toxicological studies for this compound are limited. However, as a nitroaromatic compound, it should be handled with care. The safety data for the closely related compound, 3,5-dinitrobenzoic acid, indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6] Nitroaromatic compounds, in general, are known to have potential toxic effects.

Table 2: GHS Hazard Statements for the Structurally Related 3,5-Dinitrobenzoic Acid

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H413 | May cause long lasting harmful effects to aquatic life |

The primary mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction.[7] This can lead to the formation of reactive intermediates that may cause cellular damage.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the amination of a halogenated precursor. The following protocol is based on a reported synthesis.[8]

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid ("Compound 2")

-

Methanol

-

24% Aqueous ammonia (NH₃)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a suitable reaction vessel.

-

Gradually add 120 mL of 24% aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Reflux the mixture for 3 hours.

-

Allow the reaction to stand at room temperature for approximately 14 hours.

-

Filter the resulting precipitate and evaporate the filtrate to dryness.

-

Combine the solid residue from the filtrate with the initial precipitate.

-

Add 10 mL of water and 10 mL of hydrochloric acid to the combined solids and stir for 10 minutes.

-

Filter the precipitate and wash with water until the washings are neutral.

-

Dry the final product, this compound. The reported yield for this procedure is approximately 98%.[8]

Synthesis Workflow

Use as a Derivatizing Reagent

This compound can be diazotized to form a reactive arenediazonium ion. This can then be used as a coupling reagent for the derivatization of various pharmaceuticals for analysis by UV/Visible spectrophotometry and HPLC.[9] The reaction often results in colored adducts, facilitating detection.

Biological Activity and Signaling Pathways

Specific signaling pathways involving this compound have not been extensively documented. However, the biological activity of nitroaromatic compounds is an area of active research.[10][11] The nitro group is a key feature in many bioactive molecules, including some antimicrobial and antineoplastic agents.[9][11]

The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells.[12] This can lead to a "futile cycle" of reduction and reoxidation, generating reactive oxygen species (ROS) such as superoxide anions.[12] This increase in oxidative stress can be a primary contributor to the compound's biological effects, including toxicity.[11]

Nitroaromatic Futile Cycling

This guide provides a summary of the available technical information for CAS number 7221-27-4. As with any chemical compound, researchers should consult comprehensive safety data sheets and conduct their own risk assessments before use. The potential for biological activity, suggested by its chemical structure, warrants further investigation.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. scielo.br [scielo.br]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Attenuated Reactivity of the Amino Group in 4-Amino-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dinitrobenzoic acid (ADBA) is an important synthetic intermediate characterized by a unique substitution pattern on the benzene ring. The presence of two strongly electron-withdrawing nitro groups meta to the amino group, and a carboxyl group para to it, profoundly influences the chemical reactivity of the amino functionality. This technical guide provides an in-depth analysis of the attenuated reactivity of the amino group in ADBA, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways. Understanding these reactivity patterns is crucial for the effective utilization of ADBA in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

The reactivity of an amino group on an aromatic ring is fundamentally governed by the electronic nature of the other substituents. In the case of this compound (ADBA), the amino group is situated between two powerful electron-withdrawing nitro groups and para to a moderately deactivating carboxyl group. This electronic environment significantly diminishes the nucleophilicity and basicity of the amino group compared to aniline, presenting both challenges and opportunities in synthetic chemistry. This guide will explore the theoretical basis for this reduced reactivity and provide practical guidance on key chemical transformations involving the amino group of ADBA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₆ | [1] |

| Molecular Weight | 227.13 g/mol | [1] |

| pKa (Carboxylic Acid) | 4.00 ± 0.04 | [2][3] |

| Log P | -1.50 | [2][3] |

| Melting Point | 280 °C (decomposition) | [4] |

Electronic Effects and Reactivity of the Amino Group

The two nitro groups at the 3 and 5 positions exert strong -I (inductive) and -M (mesomeric) effects. These electron-withdrawing effects pull electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density has two major consequences:

-

Reduced Nucleophilicity: The diminished electron density on the nitrogen atom also makes the amino group a weaker nucleophile, impacting its reactivity in reactions such as acylation and alkylation.

The interplay of these electronic effects is a central theme in the chemistry of ADBA.

Figure 1: Influence of substituents on the amino group of ADBA.

Key Reactions of the Amino Group

Despite its reduced reactivity, the amino group in ADBA can undergo several important chemical transformations.

Acylation

Acylation of the amino group in ADBA, for example, with acetic anhydride, is feasible but may require more forcing conditions compared to the acylation of aniline. The product, 4-acetamido-3,5-dinitrobenzoic acid, is a valuable intermediate for further synthetic modifications.

Experimental Protocol: Synthesis of 4-Acetamido-3,5-dinitrobenzoic Acid (Adapted from a similar procedure for 4-amino-3-bromobenzoic acid)[6]

-

Dissolution: Suspend this compound (1.0 eq) in a mixture of acetic acid and acetic anhydride.

-

Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Figure 2: Workflow for the acylation of ADBA.

Alkylation

Direct N-alkylation of the amino group in ADBA is challenging due to its low nucleophilicity. More reactive alkylating agents and forcing conditions may be necessary. A potential route involves reductive amination, where ADBA is reacted with an aldehyde or ketone in the presence of a reducing agent.

Diazotization

The amino group of ADBA can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer-type reactions.

Reduction of the Nitro Groups

The two nitro groups in ADBA can be reduced to amino groups to yield 3,4,5-triaminobenzoic acid. This transformation is of significant interest as polyaminobenzoic acids are precursors to various heterocyclic compounds and polymers. Catalytic hydrogenation is a common and effective method for this reduction.

Experimental Protocol: Synthesis of 3,4,5-Triaminobenzoic Acid (Adapted from the reduction of 3,5-dinitrobenzoic acid)[7]

-

Preparation: In a high-pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or water with a base (e.g., sodium hydroxide) to aid dissolution.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-4 MPa) and heat to 50-60 °C with vigorous stirring.

-

Monitoring: The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

Isolation: Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-4.5 to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry to obtain 3,4,5-triaminobenzoic acid.

Figure 3: Reduction of ADBA to 3,4,5-triaminobenzoic acid.

Applications in Drug Development and Medicinal Chemistry

While direct applications of ADBA in drug development are not extensively documented, its derivatives hold potential. The 3,5-dinitrobenzoic acid moiety has been explored in the development of coordination complexes with potential biological activities, including antimicrobial and anticancer properties. The reduction product, 3,4,5-triaminobenzoic acid, is a precursor to gallic acid derivatives, which are known for their antioxidant properties. Furthermore, the structural motif of aminobenzoic acids is present in a number of therapeutic agents. The unique electronic properties of ADBA make it an interesting scaffold for the synthesis of novel bioactive molecules.

Conclusion

The reactivity of the amino group in this compound is significantly attenuated by the strong electron-withdrawing effects of the two meta-disposed nitro groups. This reduced basicity and nucleophilicity necessitate more carefully chosen reaction conditions for transformations such as acylation and alkylation. However, the amino group still allows for versatile synthetic manipulations, including diazotization, and the nitro groups can be readily reduced to open pathways to highly functionalized aniline derivatives. A thorough understanding of the electronic factors governing the reactivity of ADBA is paramount for its successful application in the synthesis of complex organic molecules for research and development in the pharmaceutical and chemical industries. Further investigation into the precise pKa of the anilinium ion of ADBA and the exploration of its derivatives in biological systems are warranted.

References

- 1. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. benchchem.com [benchchem.com]

- 6. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 7. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

An In-Depth Technical Guide to the Electronic Effects of Nitro Groups on 4-Amino-3,5-dinitrobenzoic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the two nitro groups on the chemical reactivity of 4-Amino-3,5-dinitrobenzoic acid (ADBA). ADBA is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its electronic properties is crucial for its effective utilization. This document details its synthesis, physicochemical properties, and key reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Influence of Nitro Groups on Aromatic Systems

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. When attached to an aromatic ring, these effects significantly decrease the electron density of the ring and alter the reactivity of other functional groups present. In this compound, the presence of two nitro groups ortho to the amino group and meta to the carboxylic acid group creates a unique electronic environment that dictates its chemical behavior.

This guide will explore how these electronic effects modulate the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the susceptibility of the aromatic ring to further substitution.

Physicochemical and Spectral Data

The strong electron-withdrawing nature of the two nitro groups profoundly impacts the physicochemical properties of this compound. This is most evident in its acidity.

Quantitative Data Summary

The following table summarizes key quantitative data for ADBA and related compounds, highlighting the impact of the nitro substituents.

| Compound | pKa (Carboxylic Acid) | Key Substituent Effects |

| Benzoic Acid | 4.20 | Baseline reference. |

| 4-Aminobenzoic Acid | 4.85 - 4.92[1][2] | The -NH₂ group's strong +R effect destabilizes the carboxylate, making it a weaker acid than benzoic acid.[1] |

| 3,5-Dinitrobenzoic Acid | 2.82 | The two -NO₂ groups' strong -I and -M effects stabilize the carboxylate, making it a much stronger acid than benzoic acid. |

| This compound (ADBA) | 4.00 ± 0.04 | The acid-strengthening effect of the two -NO₂ groups is partially counteracted by the acid-weakening +R effect of the -NH₂ group. |

Table 1: Comparison of pKa values for ADBA and related benzoic acids.

Spectral Data

The spectral data for ADBA provides further insight into its electronic structure.

| Spectrum | Key Features and Interpretation |

| ¹H NMR (Acetone-d₆) | δ 9.16-9.01 (m, 3H), 9.01-8.84 (s, 2H) |

| ¹³C NMR (Acetone-d₆) | δ 163.49, 143.33, 134.76, 133.75, 128.17, 115.39 |

| IR (KBr) | The IR spectrum of the closely related 3,5-dinitrobenzoic acid shows strong absorptions for the N-O stretching of the nitro groups (~1550 cm⁻¹ and ~1350 cm⁻¹) and the C=O stretching of the carboxylic acid (~1700 cm⁻¹). Similar characteristic peaks are expected for ADBA. |

| UV-Vis | The UV-Vis spectrum of 3,5-dinitrobenzoic acid in methanol shows absorption maxima around 230 nm. The introduction of the amino group in ADBA is expected to cause a bathochromic (red) shift in the absorption maxima due to extended conjugation. |

Table 2: Summary of available spectral data for this compound and related compounds.

Electronic Effects on Reactivity

The two nitro groups in ADBA create a push-pull system with the amino and carboxylic acid groups, leading to a nuanced reactivity profile. The Hammett equation provides a framework for quantifying these substituent effects. The substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NH₂ | -0.16 | -0.66 |

| -NO₂ | 0.71 | 0.78 |

Table 3: Hammett substituent constants for amino and nitro groups.[3]

The large positive σ values for the nitro group confirm its strong electron-withdrawing nature, while the negative σ value for the amino group indicates its electron-donating character.

Acidity of the Carboxylic Acid

The nitro groups are meta to the carboxylic acid. Their strong -I effect withdraws electron density from the carboxylate conjugate base, stabilizing it and thereby increasing the acidity of the carboxylic acid. The pKa of 3,5-dinitrobenzoic acid (2.82) is significantly lower than that of benzoic acid (4.20), demonstrating this potent acid-strengthening effect. In ADBA, the para-amino group exerts a +R effect, which donates electron density to the ring and partially counteracts the effect of the nitro groups, resulting in a pKa of 4.00.

Figure 1: Influence of substituents on the acidity of benzoic acid derivatives.

Reactivity of the Amino Group

The two nitro groups ortho to the amino group significantly reduce its nucleophilicity. The strong -I and -M effects of the nitro groups withdraw electron density from the nitrogen atom, making its lone pair less available for donation to electrophiles. This deactivation impacts reactions such as diazotization and acylation. While these reactions still occur, they may require more forcing conditions compared to aniline or 4-aminobenzoic acid.

Aromatic Ring Reactivity

The aromatic ring of ADBA is highly electron-deficient due to the presence of three electron-withdrawing groups (two -NO₂ and one -COOH) and one electron-donating group (-NH₂). The net effect is a strong deactivation of the ring towards electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups.

Key Reactions and Experimental Protocols

Synthesis of this compound

The synthesis of ADBA is typically achieved through a two-step process starting from 4-chlorobenzoic acid.

Figure 2: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

-

To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).

-

Slowly add 18 mL of fuming nitric acid while maintaining the temperature at approximately 15°C.

-

Gradually add 5 g of 4-chlorobenzoic acid to the cooled nitrating mixture.

-

Heat the reaction mixture to 95°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting light yellow solid precipitate and wash it with deionized water until the washings are neutral.

-

Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid.

Protocol 2: Synthesis of this compound

-

Dissolve 20 g (81 mmol) of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a suitable flask.

-

Gradually add 120 mL of 24% aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Reflux the mixture for 3 hours and then let it stand at room temperature for approximately 14 hours.

-

Filter off the precipitate that has formed.

-

Evaporate the filtrate to dryness.

-

Combine the solid residue with the previously collected precipitate and add 10 mL of water and 10 mL of hydrochloric acid.

-

Stir for 10 minutes, then filter the precipitate and wash with water until the washings are neutral.

-

Dry the product to yield this compound.

Diazotization and Azo Coupling

The amino group of ADBA can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is an electrophile that can react with activated aromatic compounds (e.g., phenols, anilines) in an azo coupling reaction to form highly colored azo compounds. The electron-withdrawing nitro groups decrease the reactivity of the amino group towards diazotization but stabilize the resulting diazonium salt.

Figure 3: General scheme for the diazotization and azo coupling of ADBA.

Protocol 3: Diazotization of this compound and Azo Coupling

-

Suspend a molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid in a beaker.

-

Cool the suspension to 0-5°C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Slowly add the cold sodium nitrite solution dropwise to the ADBA suspension, ensuring the temperature is maintained between 0 and 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

In a separate beaker, dissolve a molar equivalent of a coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool to 5-10°C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Amide Bond Formation

The carboxylic acid group of ADBA can undergo condensation reactions with amines to form amides. This reaction typically requires the activation of the carboxylic acid using a coupling reagent. The electron-withdrawing nitro groups increase the electrophilicity of the carboxyl carbon, potentially facilitating the reaction. However, the presence of the free amino group can lead to self-polymerization, so protection of the amino group may be necessary for certain applications.

Protocol 4: Amide Bond Formation using EDC/HOBt

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The two nitro groups on this compound exert profound electronic effects that significantly influence its reactivity. They increase the acidity of the carboxylic acid, decrease the nucleophilicity of the amino group, and render the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. A thorough understanding of these electronic effects, as quantified by parameters like pKa and Hammett constants, is essential for the rational design of synthetic routes and the development of novel molecules based on the ADBA scaffold. The detailed experimental protocols provided in this guide offer a practical foundation for researchers working with this versatile compound.

References

A Technical Guide to the Potential Research Applications of 4-Amino-3,5-dinitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-amino-3,5-dinitrobenzoic acid represent a class of compounds with significant, yet largely untapped, potential in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the known research applications of this scaffold, with a particular focus on the extensive studies of the closely related 3,5-dinitrobenzamide derivatives as potent antitubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and mechanisms of action to facilitate further research and development in this area. While direct research on this compound derivatives is limited, the data presented on analogous compounds provide a strong rationale for their exploration as novel therapeutic agents.

Introduction to this compound

This compound is an aromatic carboxylic acid characterized by the presence of an amino group and two nitro groups on the benzene ring. This unique substitution pattern imparts distinct physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro groups and the nucleophilic character of the amino group provide multiple reaction sites for chemical modification, allowing for the generation of libraries of novel compounds with potential biological activities.

Some key physicochemical properties of this compound (ADBA) have been determined, providing a foundation for understanding its behavior in biological systems.[1] The analytical reagent grade of ADBA has been shown to have 100% purity as determined by potentiometry.[1] Its ionization constant (pKa) is 4.00 ± 0.04.[1] The lipophilicity of ADBA, described by its octanol/water partition coefficient (Log P) of -1.50, indicates that it is a relatively hydrophilic compound.[1] ADBA is also more acidic than its analogue, p-aminobenzoic acid (PABA).[1]

While research on derivatives of this compound is still emerging, the extensive investigation into the structurally similar 3,5-dinitrobenzoic acid derivatives provides a compelling case for the therapeutic potential of this compound class.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized through various methods. A general workflow for the synthesis of its amide and ester derivatives is presented below.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of 4-Amino-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of 4-Amino-3,5-dinitrobenzoic acid (ADNBA). Understanding the thermal stability and decomposition kinetics of ADNBA is critical for ensuring safety during its handling, storage, and processing, particularly in pharmaceutical and materials science applications. This document details the key physicochemical properties of ADNBA, outlines standard experimental protocols for thermal analysis, presents available and comparative thermal decomposition data, and discusses plausible decomposition pathways based on related chemical structures.

Physicochemical Properties of this compound (ADNBA)

A foundational understanding of the physicochemical properties of ADNBA is essential before undertaking thermal analysis. These properties influence its behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₆ | [1][2] |

| Molecular Weight | 227.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7221-27-4 | [1][2] |

| Appearance | Yellow or colorless crystals | [3] |

| Purity (Analytical Grade) | 100% (determined by potentiometry) | [4] |

| Ionization Constant (pKa) | 4.00 ± 0.04 | [4][5] |

Thermal Analysis Techniques: Experimental Protocols

The thermal behavior of energetic and pharmaceutical compounds is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on thermal stability, decomposition temperatures, and associated energy changes.[6][7][8]

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is used to determine thermal stability, identify decomposition stages, and quantify volatile content.[7]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a TGA crucible (e.g., alumina, platinum).

-

Atmosphere: Set the purge gas (typically an inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 50 mL/min).[6]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400-600 °C) at a constant heating rate (e.g., 2, 5, 10, 15 °C/min).[9] Multiple heating rates are used to perform kinetic analysis.

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and exothermic decomposition, and to quantify the enthalpy (ΔH) of these processes.[6]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a DSC pan (e.g., aluminum, gold-plated).[6]

-

Crucible Sealing: The pan may be left open or hermetically sealed. For decomposition studies of energetic materials, high-pressure resistant crucibles are often used.[6] A small pinhole may be added to a crimped lid to allow for the release of gaseous decomposition products.[10]

-

Atmosphere: Set the purge gas (typically nitrogen) at a stable flow rate (e.g., 50 mL/min).[6]

-

Heating Program: Subject the sample and an empty reference pan to the same controlled heating program as in TGA (e.g., constant heating rates of 1.0, 2.0, 3.0, 5.0, and 8.0 °C/min).[6]

-

Data Acquisition: Record the differential heat flow as a function of temperature. Exothermic events (like decomposition) are shown as positive peaks, while endothermic events (like melting) are shown as negative peaks.

Thermal Decomposition Behavior

While specific, detailed studies on the thermal decomposition of this compound are not extensively available in the public literature, its behavior can be inferred by comparing it to structurally similar compounds, such as nitrobenzoic acid isomers and other amino-nitro aromatic compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).

3.1. Comparative Analysis with Nitrobenzoic Acid Isomers

Studies on nitrobenzoic acid isomers show a clear decomposition process characterized by a single exothermic stage.[6] The thermal decomposition process for these isomers is described as a single n-order reaction.[6][11] It is expected that ADNBA would also exhibit a significant exothermic decomposition. The presence of both an amino group (electron-donating) and two nitro groups (electron-withdrawing) on the same aromatic ring will significantly influence its thermal stability compared to simpler nitrobenzoic acids.

The table below summarizes thermal decomposition data for ortho-, meta-, and para-nitrobenzoic acid (ONBA, MNBA, PNBA), which serves as a baseline for understanding the type of data generated in such analyses.

| Parameter | o-Nitrobenzoic Acid (ONBA) | m-Nitrobenzoic Acid (MNBA) | p-Nitrobenzoic Acid (PNBA) |

| Decomposition Temp. Range (°C) at 1.0 °C/min | 120-200 | 125-190 | 150-210 |

| Peak Decomposition Temp. (°C) | 196 | 181 | 205 |

| Heat of Decomposition (ΔHd) (J/g) | 335.61 | 458.62 | 542.27 |

| Apparent Activation Energy (Ea) (kJ/mol) | 131.31 | 203.43 | 157.00 |

Data sourced from a study on nitrobenzoic acid isomers and is intended for comparative purposes.[6][11]

3.2. Kinetic Analysis of Thermal Decomposition

To understand the kinetics of the decomposition reaction, non-isothermal methods are employed using data from TGA or DSC scans at multiple heating rates. Common isoconversional methods include the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) models.[6][11] These methods allow for the calculation of key kinetic parameters:

-

Apparent Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction. A higher Ea generally implies greater thermal stability.

-

Pre-exponential Factor (A): Relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.

From these parameters, other thermodynamic activation parameters such as the enthalpy (ΔH≠), entropy (ΔS≠), and free energy of activation (ΔG≠) can be calculated to further characterize the transition state of the decomposition reaction.[12]

Plausible Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is complex. For a molecule like ADNBA, several initial decomposition steps are plausible based on studies of related compounds like TATB.[13][14] The weakest bonds are typically the first to break under thermal stress.

-

C–NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic explosives, releasing •NO₂ radicals.[13][14]

-

Intramolecular Hydrogen Transfer: The amino group (-NH₂) can interact with an adjacent nitro group (-NO₂). A hydrogen atom from the amino group may transfer to an oxygen atom of the nitro group, leading to the formation of a furazan ring and the elimination of a water molecule. This pathway is considered a low-energy rate-limiting step in the decomposition of TATB.[13]

-

Decarboxylation: The carboxylic acid group (-COOH) can be eliminated as CO₂.

The initial decomposition is likely to be a competition between these pathways, followed by a cascade of secondary reactions involving the released radical species, leading to the formation of stable gaseous products like N₂, H₂O, CO₂, and CO.

Thermal Safety and Hazard Assessment

The data obtained from TGA and DSC analyses are crucial for assessing the thermal hazards associated with a compound. Key safety parameters that can be derived include:

-

Self-Accelerating Decomposition Temperature (TSADT): The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.

-

Critical Temperature of Thermal Explosion (Tb): An important parameter for evaluating the thermal safety of energetic materials during storage and processing.[12]

For nitroaromatic compounds, rapid, highly exothermic decomposition can lead to thermal runaway events. Therefore, a thorough understanding of the onset decomposition temperature, the energy released, and the kinetics of the reaction is paramount for establishing safe operating limits and preventing accidents.[11]

Conclusion

The thermal decomposition analysis of this compound is a critical component of its overall characterization for research, development, and commercial applications. While direct, comprehensive studies on ADNBA are limited, a robust analytical approach using standard techniques like TGA and DSC, combined with comparative analysis of structurally related compounds, provides essential insights into its thermal stability, decomposition kinetics, and potential hazards. The experimental protocols and plausible decomposition pathways outlined in this guide serve as a foundational framework for researchers and scientists working with this and similar nitroaromatic compounds. Further dedicated experimental investigation is necessary to precisely quantify the thermal properties of ADNBA.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Some physicochemical properties of this compound (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. iitk.ac.in [iitk.ac.in]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. Reaction kinetic properties of 1,3,5-triamino-2,4,6-trinitrobenzene: a DFTB study of thermal decomposition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Derivatization of Amino Acids with 4-Amino-3,5-dinitrobenzoic acid for HPLC Analysis

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step is often employed to attach a chromophoric or fluorophoric tag to the amino acids.

This document provides a detailed, proposed methodology for the derivatization of amino acids using 4-Amino-3,5-dinitrobenzoic acid (ADBA) for subsequent HPLC analysis. While ADBA is not a commonly cited derivatization reagent for amino acid analysis, this protocol is based on established principles of pre-column derivatization and the known reactivity of similar compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2] The dinitrobenzoyl moiety of ADBA is expected to provide strong UV absorbance, enabling sensitive detection of the derivatized amino acids.

Principle of the Method

The proposed method involves a two-step process:

-

Activation of ADBA: The carboxylic acid group of this compound is activated to form a more reactive intermediate. This can be achieved using a variety of coupling agents commonly used in peptide synthesis.

-

Derivatization of Amino Acids: The activated ADBA then reacts with the primary or secondary amine group of the amino acids to form a stable amide linkage. The resulting derivatives possess a strong chromophore due to the dinitroaromatic ring, allowing for sensitive detection by HPLC with a UV detector.

Experimental Protocols

1. Materials and Reagents

-

Amino Acid Standards (e.g., L-Alanine, L-Glycine, L-Leucine, etc.)

-

This compound (ADBA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Triethylamine (TEA)

-

Sodium acetate

2. Equipment

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Thermostatic water bath or heating block

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in HPLC grade water, adjust the pH to 9.0 with 1 M NaOH, and bring to the final volume.

-

Amino Acid Standard Stock Solutions (1 mg/mL): Dissolve each amino acid standard in 0.1 M HCl to prepare individual stock solutions. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions and diluting with 0.1 M HCl.

-

ADBA Activating Solution (Proposed):

-

Dissolve ADBA in acetonitrile to a final concentration of 10 mg/mL.

-

Add N-Hydroxysuccinimide (NHS) in a 1:1 molar ratio to ADBA.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) in a 1.1:1 molar ratio to ADBA.

-

Stir the solution at room temperature for 1-2 hours to allow for the formation of the NHS-activated ADBA ester. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Centrifuge to remove the DCU precipitate and use the supernatant containing the activated ADBA for derivatization. Note: This solution should be prepared fresh daily.

-

4. Derivatization Procedure

-

Pipette 100 µL of the amino acid standard solution or sample into a clean microcentrifuge tube.

-

Add 200 µL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the freshly prepared activated ADBA solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis.

5. HPLC Conditions

The following HPLC conditions are proposed based on the separation of similar dinitrobenzoyl derivatives. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1 M Sodium Acetate buffer with 0.2% Triethylamine, pH 4.9 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-35 min: 10-50% B; 35-40 min: 50-10% B; 40-45 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the analysis of amino acids using the proposed ADBA derivatization method, based on performance characteristics of similar methods.[1][2]

| Amino Acid | Retention Time (min) (Hypothetical) | Linearity Range (µM) | Correlation Coefficient (r²) | LOD (µM) | LOQ (µM) |

| Aspartic Acid | 8.5 | 10 - 500 | > 0.998 | 2.5 | 8.0 |

| Glutamic Acid | 9.8 | 10 - 500 | > 0.998 | 2.0 | 6.5 |

| Serine | 12.1 | 15 - 750 | > 0.997 | 3.0 | 10.0 |

| Glycine | 14.5 | 20 - 1000 | > 0.999 | 4.0 | 12.0 |

| Threonine | 16.2 | 15 - 750 | > 0.998 | 3.5 | 11.0 |

| Alanine | 18.9 | 20 - 1000 | > 0.999 | 4.5 | 14.0 |

| Proline | 21.5 | 10 - 500 | > 0.997 | 2.8 | 9.0 |

| Valine | 24.8 | 10 - 500 | > 0.998 | 2.5 | 8.0 |

| Methionine | 26.3 | 10 - 500 | > 0.998 | 2.2 | 7.0 |

| Isoleucine | 28.9 | 10 - 500 | > 0.999 | 2.0 | 6.5 |

| Leucine | 29.5 | 10 - 500 | > 0.999 | 2.0 | 6.5 |

| Phenylalanine | 32.1 | 5 - 250 | > 0.999 | 1.0 | 3.5 |

| Lysine | 34.8 | 15 - 750 | > 0.997 | 3.2 | 10.5 |

Visualizations

Caption: Experimental workflow for amino acid derivatization with ADBA and HPLC analysis.

Caption: Proposed reaction scheme for the derivatization of amino acids with ADBA.

References

Application Notes and Protocol for the Diazotization of 4-Amino-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dinitrobenzoic acid (ADBA) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and derivatizing reagents. Its diazotization yields the highly reactive 4-carboxy-2,6-dinitrophenyldiazonium salt. This diazonium salt can be utilized in a variety of subsequent reactions, including the synthesis of azo dyes for colorimetric assays and as a versatile precursor for introducing the 4-carboxy-2,6-dinitrophenyl moiety into other molecules.[1][2][3] The presence of two electron-withdrawing nitro groups enhances the electrophilicity of the resulting diazonium ion, making it a potent coupling agent for a wide range of aromatic compounds.[3]

These application notes provide a detailed protocol for the diazotization of this compound, compiled from established methodologies for the diazotization of aromatic amines, including those with electron-withdrawing substituents.[4][5][6][7]

Applications

The diazotized form of this compound is a versatile reagent with several applications in research and drug development:

-

Derivatizing Reagent: It serves as a chromogenic derivatizing reagent for the spectrophotometric and high-performance liquid chromatographic (HPLC) analysis of pharmaceuticals containing aromatic rings.[2][3]

-

Azo Dye Synthesis: The diazonium salt readily undergoes azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to produce intensely colored azo dyes.[1][4] These dyes are useful in colorimetric assays.

-

Intermediate for Organic Synthesis: The diazonium group can be replaced by a variety of functional groups through Sandmeyer-type reactions, enabling the synthesis of diverse substituted 3,5-dinitrobenzoic acid derivatives.

Data Presentation

While specific yield data for the diazotization of this compound is not extensively reported, the yields for diazotization of structurally similar, electron-deficient anilines are typically high. The following table summarizes expected yields based on analogous reactions.

| Starting Material | Diazotizing Agent | Acid | Temperature (°C) | Reported/Expected Yield (%) | Reference |

| 4-Aminobenzoic acid | Sodium Nitrite | Sulfuric Acid | 0 | 82 (of subsequent product) | [6] |

| Aniline | Sodium Nitrite | Hydrochloric Acid | 0-5 | Not specified, but used immediately | [4][5] |

| 2,4-Dinitroaniline | Sodium Nitrite | Sulfuric Acid | Not specified | >95 (of subsequent product) | [8] |

| This compound | Sodium Nitrite | Sulfuric Acid | 0-5 | Estimated >90 | Inferred from[8] |

Experimental Protocol: Diazotization of this compound

This protocol is based on the general principles of diazotizing weakly basic aromatic amines.[4][5][7]

Materials:

-

This compound (ADBA)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (for quenching excess nitrous acid)

-

Starch-iodide paper

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Amine Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Slowly and portion-wise, add 2.27 g (0.01 mol) of this compound to the cold, stirred sulfuric acid. The ADBA may not fully dissolve, forming a suspension.

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

-

-

Diazotization Reaction:

-

Maintain the temperature of the ADBA suspension between 0 °C and 5 °C.

-

Slowly, add the sodium nitrite solution dropwise from a dropping funnel to the stirred ADBA suspension over a period of 30 minutes. Crucially, ensure the temperature does not rise above 5 °C to prevent the decomposition of the diazonium salt.[5][9]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

-

Verification of Reaction Completion:

-

Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

-

If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

-

-

Quenching Excess Nitrous Acid (Optional but Recommended):

-

To remove the excess nitrous acid, add a small amount of urea, crystal by crystal, to the reaction mixture until the starch-iodide test is negative.

-

-

Use of the Diazonium Salt Solution:

Visualizations

Reaction Pathway for Diazotization

Caption: Mechanism of the diazotization of this compound.

Experimental Workflow

Caption: Workflow for the laboratory preparation of diazotized ADBA.

References

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. Evaluation of diazotized this compound (ADBA) as a new derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scirp.org [scirp.org]